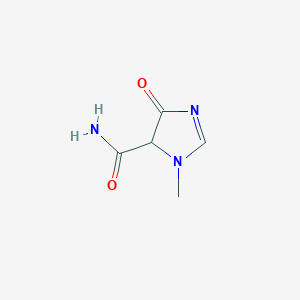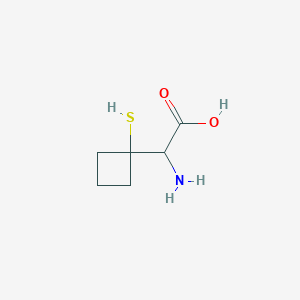
2-Amino-2-(1-mercaptocyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-mercaptocyclobutyl)acetic acid is an organic compound with the molecular formula C6H11NO2S This compound features a unique structure, combining an amino group, a mercaptocyclobutyl ring, and an acetic acid moiety
Preparation Methods
The synthesis of 2-Amino-2-(1-mercaptocyclobutyl)acetic acid typically involves several steps. One common synthetic route includes the following steps:
Formation of the mercaptocyclobutyl ring: This step involves the cyclization of a suitable precursor to form the mercaptocyclobutyl ring.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the acetic acid moiety: The final step involves the addition of the acetic acid moiety to complete the synthesis.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Chemical Reactions Analysis
2-Amino-2-(1-mercaptocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercapto group to a thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-2-(1-mercaptocyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-mercaptocyclobutyl)acetic acid involves its interaction with specific molecular targets. The amino and mercapto groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Amino-2-(1-mercaptocyclobutyl)acetic acid can be compared with other similar compounds, such as:
2-Amino-2-(1-mercaptocyclopropyl)acetic acid: This compound has a cyclopropyl ring instead of a cyclobutyl ring, leading to different chemical properties and reactivity.
2-Amino-2-(1-mercaptocyclopentyl)acetic acid: The cyclopentyl ring in this compound results in variations in steric and electronic effects.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
2-amino-2-(1-sulfanylcyclobutyl)acetic acid |
InChI |
InChI=1S/C6H11NO2S/c7-4(5(8)9)6(10)2-1-3-6/h4,10H,1-3,7H2,(H,8,9) |
InChI Key |
HTTDGGJUGDWIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)


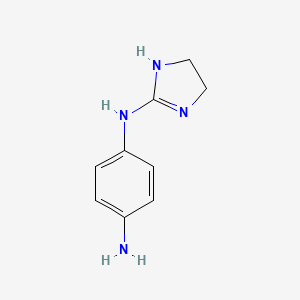
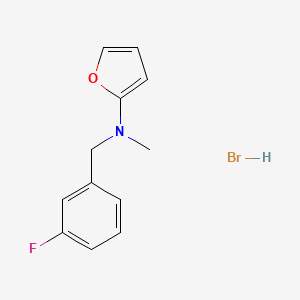
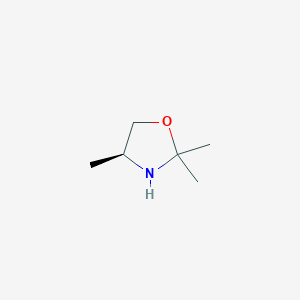
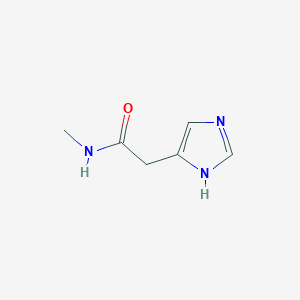
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
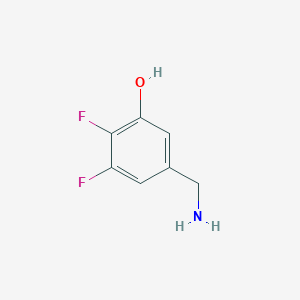
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)

